3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound "3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde" is a derivative of pyrazole carbaldehydes, which are heterocyclic compounds featuring a pyrazole ring with an aldehyde functional group. These compounds are of significant interest due to their potential applications in various chemical reactions and biological activities .
Synthesis Analysis
The synthesis of pyrazole carbaldehydes can be achieved through various methods. For instance, the synthesis of related compounds such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses, and its structure has been confirmed by X-ray diffraction . Similarly, the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been reported, although the details of the synthesis process are not provided in the abstract . The synthesis of pyrazole derivatives can also involve tandem cyclization processes, as seen in the synthesis of pyrazolo[4',3':3,4]pyrido[1,2-a]benzimidazoles from vic-alkynylpyrazole-4-carbaldehydes .
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes can be determined using techniques such as X-ray diffraction. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been elucidated, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . The structural analysis is crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
Pyrazole carbaldehydes undergo various chemical reactions, which can lead to the formation of new heterocyclic compounds. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to produce different products depending on the aryl substituent, demonstrating the versatility of these compounds in chemical synthesis . Additionally, the reaction of 1-hydroxy-carbazole-2-carbaldehyde with different reagents leads to the formation of 3-substituted pyrano[2,3-a]carbazol-2(11H)-ones, showcasing the potential for creating diverse biologically relevant structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, as seen in the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine derivatives, which were found to be soluble in DMSO . The optical properties of these compounds can also be studied using UV–vis and fluorescence spectroscopy, as demonstrated in the investigation of new heterocyclic derivatives synthesized from vic-alkynylpyrazole-4-carbaldehydes . Furthermore, the infrared spectrum, structural and optical properties, and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the electronic structure and potential biological activity of these compounds .
Scientific Research Applications
Synthesis and Crystal Structure
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde and similar compounds have been a subject of research for their synthesis and crystal structure analysis. Studies have focused on understanding the molecular configurations and interactions within these compounds. For instance, the crystal structure of related compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been analyzed using X-ray diffraction methods, revealing details about the molecular orientation and interactions (Cunjin Xu & Yan-Qin Shi, 2011).
Antimicrobial and Antifungal Applications
A significant area of research for pyrazole derivatives involves their antimicrobial and antifungal properties. Various derivatives, including those similar to this compound, have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens. For example, compounds synthesized from 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde showed promising results against a range of bacterial and fungal strains (N. J. Thumar & Manish P. Patel, 2011).
Applications in Organic Synthesis
These compounds are also valuable intermediates in organic synthesis. They have been utilized in reactions leading to the formation of complex organic structures. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with various amines and other reagents leads to the production of structurally diverse compounds with potential pharmaceutical applications (Jessica Orrego Hernandez et al., 2015).
Potential in Drug Design and Synthesis
Research into pyrazole derivatives often focuses on their potential in drug design and synthesis. These compounds are used as building blocks for creating new drugs with varied biological activities. Studies have shown that modifications of the pyrazole ring can lead to compounds with significant antioxidant and anti-inflammatory activities (Bono Naga Sudha et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-4-7(5-11)8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXTFMBDMMUOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599092 |
Source
|
Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-67-6 |
Source
|
Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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